3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one
CAS No.:
Cat. No.: VC14771231
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26N4O3 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C20H26N4O3/c25-17(15-24-18(26)20(21-19(24)27)8-4-5-9-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,21,27) |
| Standard InChI Key | KOLXRBDFVCELIU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Introduction
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound belonging to the diazaspiro class. It features a unique spirocyclic structure, incorporating nitrogen atoms within a bicyclic framework. The presence of hydroxyl and carbonyl functional groups contributes to its potential biological activity, making it an interesting candidate for medicinal chemistry research.
Synthesis Methods
The synthesis of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multi-step organic reactions. These methods often include the manipulation of piperazine derivatives and other organic reactants. Specific reagents, catalysts, and conditions (such as temperature and solvent) are crucial for optimizing yield and purity.
Synthesis Steps Overview
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Starting Materials: Piperazine derivatives and organic reactants.
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Reaction Conditions: Specific temperatures and solvents are used to facilitate reactions.
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Purification Methods: Techniques such as chromatography may be employed to achieve high purity.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The unique structure of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one makes it a valuable candidate for further research in medicinal chemistry and drug development. Molecular docking simulations indicate potential binding to serotonin and dopamine receptors, suggesting its use as a therapeutic agent for mood disorders.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Therapeutic agent for mood disorders |
| Drug Development | Potential interactions with neurotransmitter receptors |
| Pharmacological Research | Studies on biological effects and efficacy |
Comparison with Similar Compounds
Compounds sharing structural similarities with 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one include:
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1-(4-Benzylpiperazin-1-yl)ethanone: Exhibits antidepressant activity due to its benzylpiperazine core.
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2-Hydroxy-N-benzylpiperazine: Shows antimicrobial properties with a hydroxyl group on the piperazine.
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3-(4-Methylbenzyl)piperazine: Demonstrates neuroactive properties with methyl substitution on the benzene ring.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Benzylpiperazin-1-yl)ethanone | Benzylpiperazine core | Antidepressant |
| 2-Hydroxy-N-benzylpiperazine | Hydroxyl group on piperazine | Antimicrobial |
| 3-(4-Methylbenzyl)piperazine | Methyl substitution on benzene | Neuroactive |
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